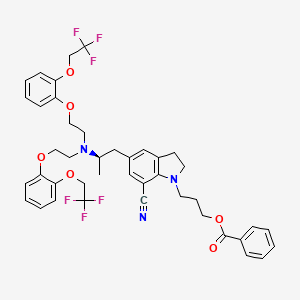
Methyl 4-formylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formylpyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by a pyrimidine ring substituted with a formyl group at the 4-position and a carboxylate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylpyrimidine-2-carboxylate typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired formylated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-formylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Methyl 4-carboxypyrimidine-2-carboxylate.
Reduction: Methyl 4-hydroxymethylpyrimidine-2-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formylpyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of nucleotide analogs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 4-formylpyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Methyl 4-carboxypyrimidine-2-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 4-hydroxymethylpyrimidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 4-aminopyrimidine-2-carboxylate: Similar structure but with an amino group instead of a formyl group.
Uniqueness: Methyl 4-formylpyrimidine-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The formyl group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
methyl 4-formylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-8-3-2-5(4-10)9-6/h2-4H,1H3 |
Clave InChI |
BIDIBNROAUBFBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


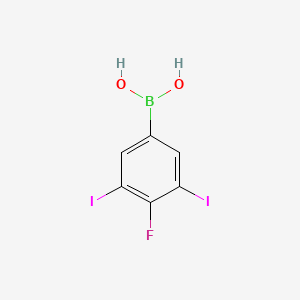
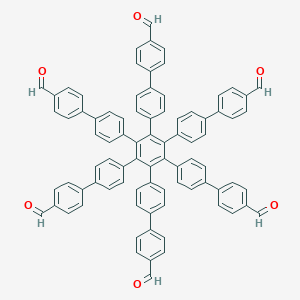
![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
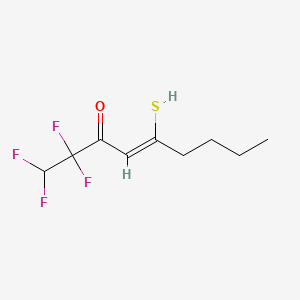
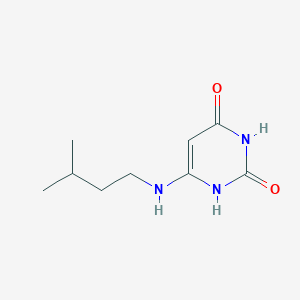
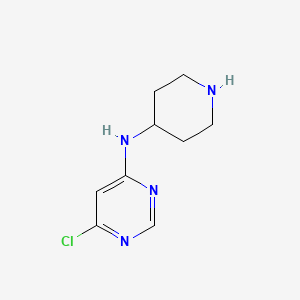
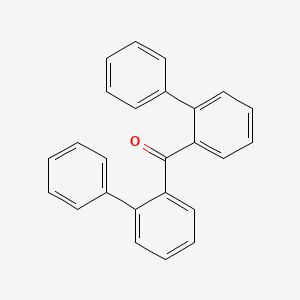
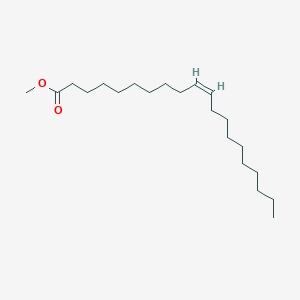


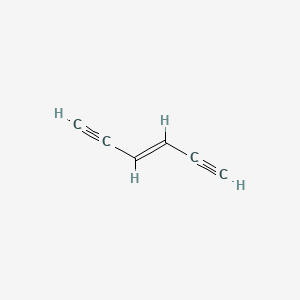
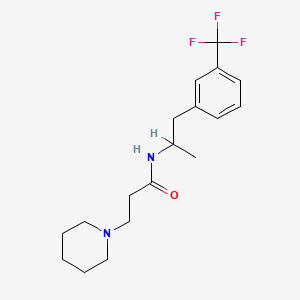
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
